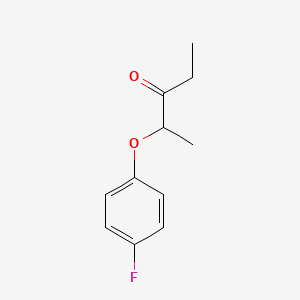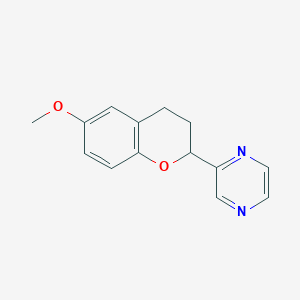
2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a pyrazine ring in the structure adds to its chemical versatility and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, which can be accomplished through condensation reactions involving appropriate diamine and diketone precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The methoxy group and other positions on the chroman and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antioxidant, anti-inflammatory, or antimicrobial properties.
Medicine: Potential therapeutic applications include the development of drugs for treating various diseases.
Industry: The compound can be used in the development of new materials, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine would depend on its specific biological or chemical activity. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage. The molecular targets and pathways involved would vary based on the specific application and activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Hydroxy-chroman-2-yl)-pyrazine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(6-Methoxy-chroman-2-yl)-pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(6-Methoxy-chroman-2-yl)-thiazole: Similar structure but with a thiazole ring instead of a pyrazine ring.
Uniqueness
2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine is unique due to the combination of the chroman and pyrazine rings, which may confer distinct chemical and biological properties. The presence of the methoxy group can also influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine |
InChI |
InChI=1S/C14H14N2O2/c1-17-11-3-5-13-10(8-11)2-4-14(18-13)12-9-15-6-7-16-12/h3,5-9,14H,2,4H2,1H3 |
Clé InChI |
HXCOHOUHHMGGCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(CC2)C3=NC=CN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


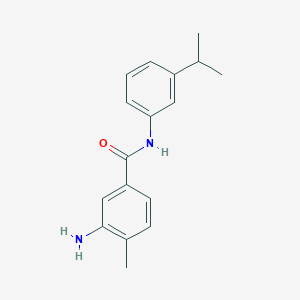
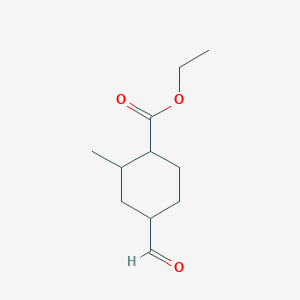
![5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B8634385.png)
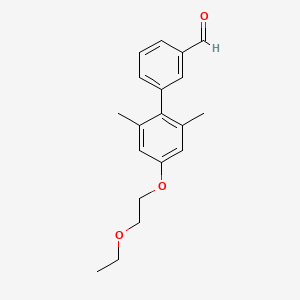

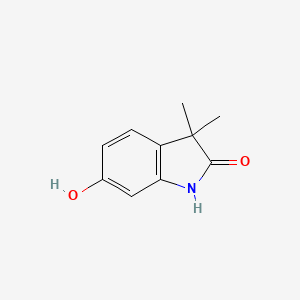
![4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8634426.png)
![N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine](/img/structure/B8634434.png)
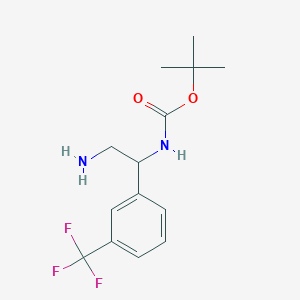
![3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B8634460.png)
